5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Overview
Description
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C7H2BrFN2O. This compound is characterized by the presence of bromine, fluorine, formyl, and carbonitrile groups attached to a pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by formylation and cyanation reactions. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for studying biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.
Industry: In the production of agrochemicals and materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluoropyridine-2-carbonitrile
- 3-Fluoro-4-formylpyridine-2-carbonitrile
- 5-Bromo-4-formylpyridine-2-carbonitrile
Uniqueness
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is unique due to the combination of bromine, fluorine, formyl, and carbonitrile groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
5-bromo-3-fluoro-4-formylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O/c8-5-2-11-6(1-10)7(9)4(5)3-12/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWIKCOMHLFPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C#N)F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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